molecular formula C17H18Cl2N2O3S B426623 2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether

2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether

Cat. No.: B426623
M. Wt: 401.3g/mol
InChI Key: IYWKLUKVKAKEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a dichloro-methoxyphenyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H18Cl2N2O3S

Molecular Weight

401.3g/mol

IUPAC Name

1-(2,3-dichloro-4-methoxyphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C17H18Cl2N2O3S/c1-24-14-7-8-15(17(19)16(14)18)25(22,23)21-11-9-20(10-12-21)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3

InChI Key

IYWKLUKVKAKEDX-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

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